![molecular formula C13H11F3N2O2 B2764879 3-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)benzonitrile CAS No. 2034400-40-1](/img/structure/B2764879.png)
3-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)benzonitrile
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Description
The compound “3-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a benzonitrile group through a carbonyl group. Additionally, a trifluoroethoxy group is attached to the azetidine ring .
Molecular Structure Analysis
The InChI code for a similar compound, 3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl chloride, is 1S/C6H7ClF3NO2/c7-5(12)11-1-4(2-11)13-3-6(8,9)10/h4H,1-3H2 . This gives us some insight into the molecular structure of the compound.Scientific Research Applications
Azetidine Derivatives in Drug Discovery
Research on azetidine derivatives, like the discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, highlights the utility of azetidine and its derivatives in drug discovery, particularly in the development of treatments for autoimmune diseases such as multiple sclerosis. These studies underscore the role of azetidine-containing compounds in modulating biological pathways, offering insights into their potential therapeutic applications (Shifeng Pan et al., 2013).
Trifluoroethoxy Group in Organic Synthesis
The trifluoroethoxy group is often used in organic synthesis to modify the physical and chemical properties of molecules, including increasing their metabolic stability and altering their interaction with biological targets. For example, the synthesis and nicotinic acetylcholine receptor binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine demonstrate the significance of trifluoroethoxy-containing compounds in developing ligands for imaging studies (F. Doll et al., 1999).
properties
IUPAC Name |
3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)8-20-11-6-18(7-11)12(19)10-3-1-2-9(4-10)5-17/h1-4,11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFJSMNDHHLWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile |
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